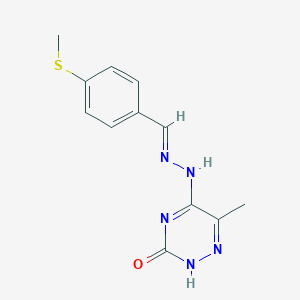![molecular formula C8H7Br2N3O2S B254789 [[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B254789.png)
[[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of [(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea is not fully understood. However, studies suggest that the compound exerts its antimicrobial and antitumor effects by inhibiting the growth and proliferation of microorganisms and cancer cells. It is believed that the compound targets specific enzymes and proteins involved in cell growth and division.
Biochemical and Physiological Effects:
Studies have shown that [(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea has significant biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms and cancer cells. It has also been shown to have anti-inflammatory properties. Additionally, the compound has been studied for its potential to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent antimicrobial and antitumor properties. However, the compound has limitations as well. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, the compound has not been extensively studied for its potential toxicity, which could limit its use in certain applications.
Future Directions
There are several future directions for the study of [(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea. One potential direction is the development of new drugs based on the compound's structure and properties. Additionally, the compound could be studied further for its potential use as a fluorescent probe for the detection of metal ions. Further studies could also be conducted to determine the compound's potential toxicity and safety profile. Finally, the compound could be studied for its potential applications in other scientific fields, such as materials science and catalysis.
Conclusion:
[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea is a compound with significant potential for scientific research. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties, and has potential applications in various fields. The compound's synthesis method has been optimized to obtain a high yield of pure compound. However, the compound also has limitations, such as its low solubility in water. Further studies are needed to fully understand the compound's mechanism of action, biochemical and physiological effects, and potential toxicity.
Synthesis Methods
The synthesis of [(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea involves the reaction of 3,5-dibromo-4-hydroxybenzaldehyde with methylamine and thiourea. The reaction is carried out under reflux in ethanol and yields the desired product in good yield. The synthesis method has been optimized to obtain a high yield of pure compound.
Scientific Research Applications
[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea has been studied for its potential applications in various scientific fields. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. The compound has also shown potential as a fluorescent probe for the detection of metal ions. Additionally, it has been studied for its potential use in the development of new drugs for the treatment of various diseases.
properties
Product Name |
[[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea |
|---|---|
Molecular Formula |
C8H7Br2N3O2S |
Molecular Weight |
369.04 g/mol |
IUPAC Name |
[[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea |
InChI |
InChI=1S/C8H7Br2N3O2S/c9-4-1-3(2-12-13-8(11)16)6(14)5(10)7(4)15/h1-2,12,15H,(H3,11,13,16)/b3-2+ |
InChI Key |
MXMZOGCJCQMOFX-NSCUHMNNSA-N |
Isomeric SMILES |
C\1=C(C(=C(C(=O)/C1=C/NNC(=S)N)Br)O)Br |
SMILES |
C1=C(C(=C(C(=O)C1=CNNC(=S)N)Br)O)Br |
Canonical SMILES |
C1=C(C(=C(C(=O)C1=CNNC(=S)N)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B254710.png)

![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254715.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254718.png)
![Methyl 4-[2-(2-chlorobenzyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B254719.png)


![7-Bromo-2-[3-(dimethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254724.png)
![1-(3-Bromophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254728.png)

![ethyl 2-[2-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1,3-thiazol-4-yl]acetate](/img/structure/B254733.png)
![5-[2-[(Z)-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254737.png)
![3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(Z)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]propanamide](/img/structure/B254738.png)